
trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . It is a cyclopropane derivative with a nitro group and an ethyl ester functional group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The nitro group can be introduced through nitration reactions, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is used as a building block in organic synthesis. It is valuable in the preparation of various cyclopropane-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, cyclopropane derivatives are studied for their potential biological activities. The nitro group can be a precursor for bioactive amine derivatives, which may have applications in drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a useful intermediate in the production of polymers and other advanced materials.
作用機序
The mechanism of action of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester involves its reactivity due to the strained cyclopropane ring and the electron-withdrawing nitro group. The cyclopropane ring is prone to ring-opening reactions, which can lead to the formation of various reactive intermediates. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Cyclopropanecarboxylic acid ethyl ester: Lacks the nitro group, making it less reactive in redox reactions.
trans-2-Nitro-cyclopropanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Nitropropane: A simpler nitro compound without the cyclopropane ring, used as a solvent and intermediate in organic synthesis.
Uniqueness: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing nitro group. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
ethyl (1R,2R)-2-nitrocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGYQYMJUQDKO-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
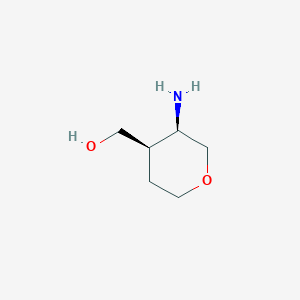

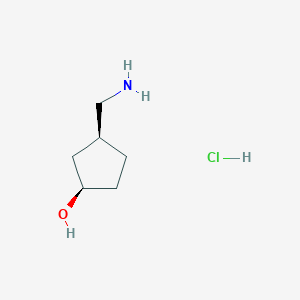
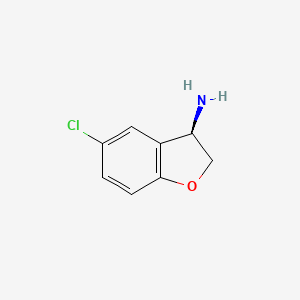
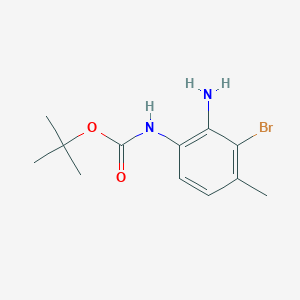


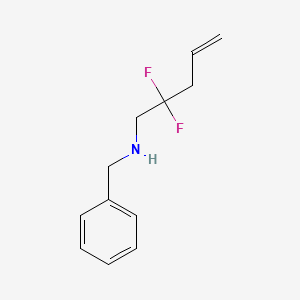



![[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine](/img/structure/B8186593.png)

![trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186602.png)
